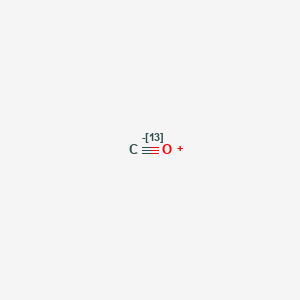
Carbon monoxide (13C)
説明
Carbon monoxide (13C) is a colorless, odorless, tasteless gas, slightly lighter than air, produced by the incomplete combustion of carbon-containing substances . It is toxic to hemoglobin utilizing animals (including humans) when encountered in concentrations above about 35 ppm .
Synthesis Analysis
Carbon monoxide (13C) is extracted from an air sample and converted into carbon dioxide (CO2) using the Schütze reagent . The isotopic composition is determined with an isotope-ratio mass spectrometer (IRMS) technique .Molecular Structure Analysis
Carbon-13 (13C) is a natural, stable isotope of carbon with a nucleus containing six protons and seven neutrons . The carbon isotope values in the exhaled breath of an animal mirror the carbon isotope values of the metabolic fuels being oxidized .Chemical Reactions Analysis
Carbon monoxide (13C) has been used to study the acidity of solution and ionic liquid systems . It has also been used in the research of metabolic processes by means of mass spectrometry .Physical And Chemical Properties Analysis
Carbon monoxide (13C) is a highly poisonous, odorless, colorless, and tasteless gas . It has a molecular weight of 29.00 and a density of 1.25 g/mL at 25 °C .科学的研究の応用
Quantitative 13C NMR Characterization
Carbon monoxide (13C) is used in the development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils . This method can determine different functional groups in pyrolysis bio-oils with short NMR time and good accuracy .
2. Building Block for 13C Labeled Compounds Carbon-13C monoxide is an important basic building block for 13C labeled compounds . It is also employed in astrophysical science and radiation chemistry .
Study of Nuclear Reactions
Carbon-13 isotope is widely used in physics and biophysics to study nuclear reactions . It is used to measure nuclear concentrations and to study the inelastic scattering of polarized protons .
Study of Biological Processes
Carbon-13 isotope is used to study the mechanism of processes that take place in living organisms .
Cryogenic Distillation of Carbon Monoxide
The isotope {sup 13} C is used in the cryogenic distillation of carbon monoxide at 81 K . This method is used for {sup 13} C separation in large quantities .
Environmental Studies
Carbon-13 isotope is used in environmental studies to understand the carbon cycle and the sources and sinks of carbon dioxide .
Safety And Hazards
Carbon monoxide (13C) is extremely flammable and contains gas under pressure; it may explode if heated . It is toxic if inhaled and causes damage to organs (blood) through prolonged or repeated exposure . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
The use of 13C-breath testing in the field of comparative physiology has greatly expanded over the past decade and promises to continue rapidly growing . It is expected to be used to explore a variety of new research areas and potentially answer long-standing questions related to thermobiology, locomotion, and nutrition .
特性
IUPAC Name |
(113C)methylidyneoxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CO/c1-2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAIRIUMAVXCW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430693 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon monoxide (13C) | |
CAS RN |
1641-69-6 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1641-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is the isotopic composition of carbon monoxide important in atmospheric studies?
A: The isotopic composition of carbon monoxide, specifically the ratios of ¹³CO to ¹²CO, provides valuable information about its sources and atmospheric processes. Different sources of carbon monoxide, such as fossil fuel combustion and biomass burning, have distinct isotopic signatures. By measuring these ratios, researchers can differentiate between natural and anthropogenic sources of this important atmospheric trace gas [, ].
Q2: How was carbon monoxide-13C used in the study conducted across Russia using the Trans-Siberian railroad?
A: In this study [], researchers measured the ¹³C/¹²C ratios in carbon monoxide along with ¹⁴CO measurements to pinpoint the source of elevated carbon monoxide levels observed east of Chita. The isotopic data, coupled with back trajectory analyses, confirmed biomass burning as the primary source of the elevated carbon monoxide in this region.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)






![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)